![molecular formula C16H25N5O2 B5594300 4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine
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Overview
Description
The compound of interest, due to its complex structure involving piperazine and morpholine rings attached to a pyrimidine core, is part of a broader class of chemicals that are synthesized and investigated for various biological and chemical properties. These compounds, including dihydropyrimidinone derivatives and beta-lactams, are explored for their potential in various fields due to their unique structural features.
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, including reactions such as Biginelli synthesis, asymmetric synthesis, and condensation. For example, Bhat et al. (2018) described a one-pot Biginelli synthesis for dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the efficiency of combining multiple reactants in a single step for compound formation (Bhat et al., 2018). Similarly, Van Brabandt et al. (2006) demonstrated the asymmetric synthesis of novel beta-lactam derivatives starting from 4-formyl-1-haloalkyl azetidin-2-ones, indicating the versatility of starting materials and reactions for constructing complex structures like the one (Van Brabandt et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine" is typically confirmed through methods such as single crystal X-ray crystallography. For instance, the structure of related compounds was elucidated by Aydinli et al. (2010), where the morpholine and piperidine rings were found to adopt chair conformations, demonstrating the three-dimensional arrangement of these moieties (Aydinli et al., 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclizations, nucleophilic substitutions, and condensations. The ability to undergo transformations such as from halogenated precursors to triazoles or pyrimidines is notable, as discussed by Plas et al. (2010) for similar heterocyclic compounds (Plas et al., 2010).
Scientific Research Applications
Synthesis and Characterization
One significant area of research involves the synthesis and characterization of novel compounds containing the piperazine/morpholine moiety. For instance, Bhat et al. (2018) demonstrated a one-pot Biginelli synthesis method for producing dihydropyrimidinone derivatives containing piperazine/morpholine moieties. This method yields these compounds efficiently and is noted for its simplicity (Bhat et al., 2018).
Chemical Modifications and Biological Activities
Research into modifying the chemical structure to explore biological activities is another critical application. For example, compounds with morpholine and piperazine structures have been synthesized to investigate their potential as antibacterial agents against specific pathogens, showcasing the significance of structural variations in determining biological efficacy (Tucker et al., 1998).
Advanced Material Synthesis
Furthermore, these compounds are used in the synthesis of advanced materials, such as ionic liquid crystals, demonstrating their versatility beyond biomedical applications. Lava et al. (2009) explored piperidinium, piperazinium, and morpholinium cations for designing ionic liquid crystals, indicating their broad applicability in material science (Lava et al., 2009).
Molecular Engineering and Drug Design
In drug design and molecular engineering, the incorporation of the 4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine scaffold into new compounds has been investigated for its potential to enhance pharmacological profiles. The synthesis of new derivatives and their evaluation for specific biological activities exemplifies the ongoing research in this field aimed at developing novel therapeutic agents (Sunduru et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-15(22)20-8-6-19(7-9-20)14-4-5-17-16(18-14)21-10-12-23-13-11-21/h4-5H,2-3,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNJBAWDAOXCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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